REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][N:3]=1.[CH2:11]([N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)[CH3:12].C(N(CC)C(C)C)(C)C>CN(C=O)C.O>[CH2:11]([N:13]1[CH2:18][CH2:17][N:16]([C:2]2[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][N:3]=2)[CH2:15][CH2:14]1)[CH3:12]
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
C(C)N1CCNCC1
|
Name
|
|
Quantity
|
0.81 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed three times with 4 ml of water
|
Type
|
CUSTOM
|
Details
|
dried for 24 h under vacuum
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCN(CC1)C1=NC=CC(=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.03 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |